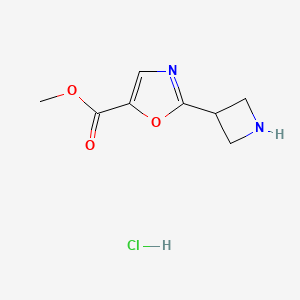
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is a synthetic organic compound with a unique structure that combines an azetidine ring with an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as β-amino alcohols, under acidic or basic conditions.
Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving α-haloketones and amides or nitriles.
Coupling of the Rings: The azetidine and oxazole rings are then coupled through a series of condensation reactions, often involving esterification and subsequent cyclization.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce more saturated heterocycles. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride
- Methyl 2-(azetidin-3-yl)-5-methyl-1,3-oxazole-4-carboxylate hydrochloride
Uniqueness
Methyl 2-(azetidin-3-yl)oxazole-5-carboxylate hydrochloride is unique due to its specific combination of an azetidine ring and an oxazole ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties. The presence of both rings in a single molecule allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C8H11ClN2O3 |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
methyl 2-(azetidin-3-yl)-1,3-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-10-7(13-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H |
Clave InChI |
WMUZVPJAXZXADM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(O1)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


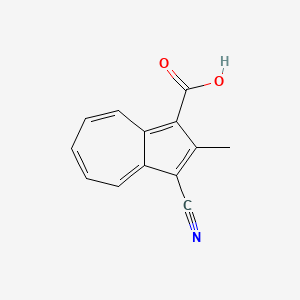

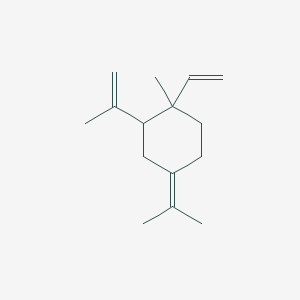
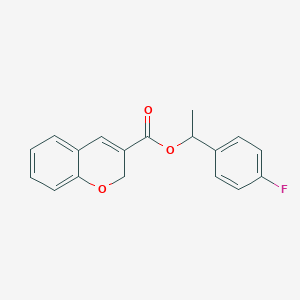
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)

![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

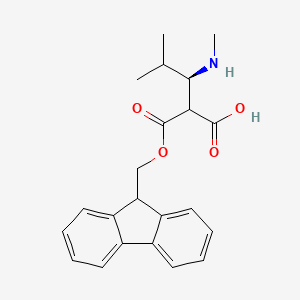
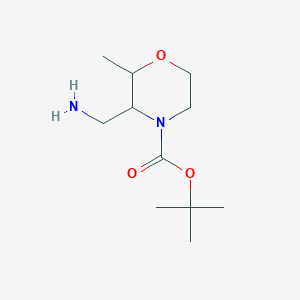

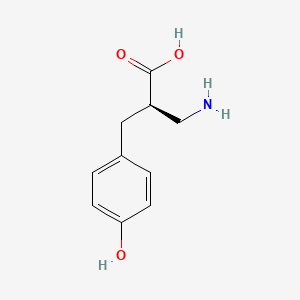

![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
